Product packaging for CID 71312430(Cat. No.:CAS No. 358619-08-6)

CID 71312430

Cat. No.: B12053794
CAS No.: 358619-08-6
M. Wt: 515.6 g/mol
InChI Key: SYQSFZOCQGXLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[This section requires specific scientific data that could not be located.] This high-purity compound, CID 71312430, is provided for research and development purposes. Its specific chemical structure, properties, and mechanism of action are characteristics that researchers can utilize in various investigative applications. All information provided here is provisional and must be verified by the researcher. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant scientific literature and safety data sheets for comprehensive handling and application guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33BKN6S3 B12053794 CID 71312430 CAS No. 358619-08-6

Properties

CAS No.

358619-08-6

Molecular Formula

C21H33BKN6S3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C21H33BN6S3.K/c1-19(2,3)23-10-13-26(16(23)29)22(27-14-11-24(17(27)30)20(4,5)6)28-15-12-25(18(28)31)21(7,8)9;/h10-15H,1-9H3;/q-1;+1

InChI Key

SYQSFZOCQGXLJQ-UHFFFAOYSA-N

Canonical SMILES

[B-](N1C=CN(C1=S)C(C)(C)C)(N2C=CN(C2=S)C(C)(C)C)N3C=CN(C3=S)C(C)(C)C.[K+]

Origin of Product

United States

Scientific Significance and Research Context of Cid 71312430 Cid 078 As a Macrocycle Inhibitor

The scientific importance of CID 71312430 lies in its unique mechanism as a macrocycle inhibitor that dually targets both cyclin A and cyclin B. patsnap.combusinesswire.com It functions by selectively binding to a hydrophobic patch on these cyclins, thereby blocking the interaction with proteins containing the RxL (arginine-x-leucine) motif. cancer.govcirclepharma.com This disruption prevents key cell cycle events, such as the interaction between cyclin A and its substrate E2F, and cyclin B with its modulator Myt1. patsnap.combusinesswire.comfirstwordpharma.com

The consequences of this inhibition are profound within cancer cells. The disruption of these critical PPIs leads to the induction of DNA damage and an arrest of the cell cycle in the G2/M phase. patsnap.comcancer.govcirclepharma.com Furthermore, it activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. patsnap.comnih.gov The culmination of these events is the induction of apoptosis, or programmed cell death, specifically in tumor cells that exhibit oncogenic alterations and dysregulated cell cycles. businesswire.comcancer.govnih.gov Research has shown that CID-078 is particularly effective in tumors with elevated activity of the E2F transcription factor. businesswire.com

Preclinical studies have demonstrated the potent single-agent activity of CID-078 across a range of cancer models, highlighting its therapeutic potential. patsnap.com The U.S. Food and Drug Administration (FDA) has recognized this potential by granting Orphan Drug Designation to CID-078 for the treatment of small cell lung cancer (SCLC), a particularly aggressive form of cancer. firstwordpharma.com A Phase 1 clinical trial is currently underway to evaluate its properties in patients with advanced solid tumors. businesswire.comfirstwordpharma.com

Key Characteristics of this compound (CID-078)
Compound Type Orally bioavailable macrocycle. patsnap.combusinesswire.com
Mechanism of Action Dual inhibitor of cyclin A and cyclin B RxL-mediated protein-protein interactions. patsnap.comfirstwordpharma.comcancer.gov
Molecular Target Hydrophobic patch on cyclins A and B. cancer.govcirclepharma.com
Cellular Effects Induces DNA damage, G2/M phase cell cycle arrest, and activation of the spindle assembly checkpoint (SAC), leading to apoptosis. patsnap.comcancer.govcirclepharma.comnih.gov
Selectivity Targets tumor cells with oncogenic alterations causing cell cycle dysregulation, particularly those with high E2F activity. patsnap.combusinesswire.comnih.gov
Summary of Preclinical Research Findings for this compound (CID-078)
Neuroblastoma (NB) Demonstrated potent activity as a single agent across multiple neuroblastoma cell line models. patsnap.com
Small Cell Lung Cancer (SCLC) Showed single-agent tumor regressions in preclinical SCLC models. circlepharma.comcirclepharma.com Its activity correlated with high expression of E2F targets. nih.govcirclepharma.com Received FDA Orphan Drug Designation for SCLC treatment. firstwordpharma.com
Non-Small-Cell Lung Cancer (NSCLC) Demonstrated single-agent tumor regressions in preclinical NSCLC models. circlepharma.comcirclepharma.com
Breast Cancer Elicited antitumor activity in preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer after CDK4/6 inhibitor therapy. circlepharma.com

Historical Perspective of Cyclin A/b Rxl Inhibition in Cancer Research

The concept of targeting the cell cycle for cancer therapy is rooted in the understanding that cancer is fundamentally a disease of uncontrolled cell division. nih.govresearchgate.net For decades, research has focused on cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which act as the core machinery driving cell cycle progression. researchgate.netrutgers.edu Cyclin A, complexed with CDK2, is crucial for initiating DNA replication in the S phase, while the Cyclin B-CDK1 complex governs the entry into and progression through mitosis (M phase). nih.govresearchgate.net

Early therapeutic strategies involved the development of broad-spectrum CDK inhibitors. researchgate.net However, many of these non-selective agents showed disappointing results in clinical trials, partly due to off-target effects and toxicity. researchgate.netrutgers.edu This led to a paradigm shift towards developing highly selective inhibitors that target specific CDK complexes or, more recently, the protein-protein interactions that regulate their activity. researchgate.net

The inhibition of the Cyclin A/B-RxL interface represents a more refined and sophisticated approach. Rather than inhibiting the kinase activity of the CDK itself, this strategy prevents the cyclin from recognizing and binding to its specific substrates, which are characterized by the RxL motif. This allows for a more targeted disruption of the specific oncogenic pathways driven by cyclin-overexpression or dysregulation, while potentially sparing other essential cellular functions, which is a key limitation of less selective inhibitors.

Current Landscape of Macrocycle Based Therapeutic Strategies and Cid 71312430 S Position

Advanced Synthetic Routes for Macrocyclic this compound

The synthesis of complex macrocycles such as this compound, an investigational drug developed by Circle Pharma, is a significant chemical challenge. biospace.comcirclepharma.com These large-ring structures require advanced synthetic strategies to control ring size, conformation, and functional group presentation, all of which are critical for biological activity.

Strategic Design Considerations in this compound Synthesis

The design of macrocyclic drugs like this compound is a strategic endeavor aimed at improving therapeutic properties over traditional small molecules. Macrocyclization, the process of forming a large ring from a linear precursor, can enhance binding affinity, target selectivity, and pharmacokinetic profiles by constraining the molecule into a bioactive conformation. nih.govsymeres.com

Key strategic considerations include:

Conformational Constraint: By locking a flexible linear molecule into a more rigid cyclic structure, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity and potency. symeres.com

Pre-organization of Binding Elements: The macrocyclic scaffold is designed to present key functional groups in an optimal spatial arrangement for interaction with the biological target. For CID-71312430, the design is intended to disrupt the protein-protein interaction between cyclins A and B and their substrates. biospace.comcirclepharma.com

Modulation of Physicochemical Properties: Macrocyclization can be used to fine-tune properties such as solubility, cell permeability, and metabolic stability. By masking or exposing certain polar functional groups, macrocycles can navigate the complex journey from oral administration to the target cell. symeres.com

Circle Pharma's MXMO™ platform, which was utilized in the development of CID-078, integrates structure-based rational drug design with advanced synthetic chemistry to create macrocycles with desirable therapeutic characteristics, including intrinsic cell permeability. biospace.com

Methodological Innovations in Macrocycle Chemical Synthesis Relevant to this compound

The construction of macrocyclic scaffolds relies on a toolbox of robust and efficient chemical reactions. Overcoming the challenge of intramolecular cyclization over intermolecular polymerization is paramount and often requires high-dilution conditions or template-driven approaches. mdpi.comnih.gov Several innovative methodologies are particularly relevant for the synthesis of complex peptide-like macrocycles. nih.govmdpi.com

Table 1: Key Methodologies in Modern Macrocyclization

Reaction Type Description Advantages for Complex Macrocycles Citation
Ring-Closing Metathesis (RCM) A transition-metal (typically Ruthenium) catalyzed reaction that forms a carbon-carbon double bond to close the ring between two terminal alkene moieties. High functional group tolerance, stereochemical control, and reliability for forming various ring sizes. cam.ac.uknih.gov
Macrolactamization The intramolecular formation of an amide bond to form a cyclic peptide or lactam. Direct formation of the peptide bonds common in bioactive macrocycles. Can be performed on-resin in solid-phase synthesis. nih.govmdpi.com
Click Chemistry (e.g., CuAAC) Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable triazole ring as the linking unit in the macrocycle. High efficiency, mild reaction conditions, and orthogonality to many other functional groups. cam.ac.uknih.gov
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Stille, and Buchwald-Hartwig couplings form carbon-carbon or carbon-heteroatom bonds to close the ring. Versatility in the types of bonds formed, allowing for diverse macrocyclic architectures. nih.govrsc.org

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains portions of all starting materials. Ugi and Passerini reactions are common examples. | Rapidly builds molecular complexity and allows for the creation of diverse macrocycle libraries from a set of building blocks. | nih.govnih.gov |

These methods, often used in combination, enable chemists to construct sophisticated molecules like this compound with precision and efficiency. rsc.org

Analog Design and Derivatization Strategies for this compound

Following the initial synthesis of a lead compound, medicinal chemists engage in extensive analog design and derivatization to optimize its therapeutic profile. This process involves systematically modifying the molecule's structure to enhance its effectiveness and specificity.

Rational Design of this compound Analogs for Enhanced Biological Efficacy

Rational drug design uses structural information of the target protein to guide the design of more potent and selective inhibitors. mdpi.com For this compound, which targets the cyclin A/B interface, structure-based design is a powerful strategy to improve biological efficacy. biospace.comdigitellinc.com This process typically involves an iterative cycle of design, synthesis, and testing.

The optimization of macrocyclic inhibitors often focuses on several key areas:

Linker Modification: The length and composition of the linker that closes the macrocycle can be varied to fine-tune the ring's strain and conformational flexibility. This can lead to improved binding affinity. acs.org

Side-Chain Optimization: The side chains of the amino acid residues within the macrocycle are modified to create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Scaffold Hopping: In some cases, entirely new core structures (scaffolds) are designed that maintain the critical binding interactions of the original lead compound but possess improved drug-like properties. acs.org

Computational tools such as molecular dynamics simulations can help predict which modifications are most likely to result in a retained bioactive conformation and enhanced potency. digitellinc.com

Exploration of Chemical Space via this compound Derivatization for Target Specificity

To ensure that a drug candidate acts precisely on its intended target with minimal off-target effects, a broad "chemical space" around the lead compound is explored. researchgate.net This is achieved by creating a library of derivatives, where different parts of the molecule are systematically altered. ddtjournal.com

Table 2: Strategies for Exploring Chemical Space

Strategy Description Goal for this compound Analogs Citation
Combinatorial Chemistry A set of building blocks (e.g., different amino acids, amines, linkers) are combined in all possible ways to generate a large library of related macrocycles. To rapidly identify novel structures with high potency and selectivity for cyclin A/B. nih.gov
Diversity-Oriented Synthesis (DOS) A synthetic strategy aimed at producing a collection of structurally diverse molecules, rather than focusing on a single target. To discover new macrocyclic scaffolds that may have superior properties or different modes of binding. cam.ac.uknih.gov

| Fragment-Based Derivatization | Small chemical fragments that bind to the target protein are identified and then elaborated or linked together to create more potent molecules. | To build upon the core macrocyclic structure of this compound to engage additional binding pockets on the target surface, enhancing specificity. | |

Screening these libraries against the target proteins (cyclin A and B) and related proteins allows researchers to build a detailed structure-activity relationship (SAR) map. acs.org This map guides further optimization, leading to compounds with high target specificity and a reduced potential for side effects.

Sustainable Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. mdpi.com The synthesis of complex molecules like this compound can be resource-intensive, making the application of sustainable practices particularly important.

Key green chemistry approaches relevant to macrocycle synthesis include:

Continuous Flow Chemistry: Performing reactions in a continuously flowing stream rather than in a large batch reactor. This method can improve safety, reduce solvent volumes, and sometimes eliminate the need for high-dilution conditions in macrocyclization. mdpi.comrsc.org

Catalyst-Transfer Macrocyclization (CTM): An innovative method that allows for macrocyclization to be performed at higher concentrations, significantly reducing the large volumes of solvent typically required to prevent polymerization. azom.com

Microwave-Assisted Synthesis: Using microwave irradiation to heat reactions can dramatically reduce reaction times and increase yields, leading to more efficient processes. nih.govmdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives or even developing solvent-free reaction conditions. mdpi.com

By integrating these principles, the synthesis of advanced therapeutics like this compound can be made more efficient, less wasteful, and more environmentally sustainable. azom.com

Elucidation of Cyclin A/B RxL Inhibition by this compound (CID-078)

The cell cycle is propelled by cyclin-dependent kinases (CDKs), which require association with cyclin proteins to become active. nih.gov The interaction between cyclins and many of their substrates is mediated by a specific recognition motif, known as the RxL (arginine-x-leucine) motif, on the substrate protein, which binds to a conserved hydrophobic patch on the cyclin. ascopubs.org this compound is designed to specifically interfere with this interaction for both Cyclin A and Cyclin B. businesswire.com

Biochemical and cellular studies have demonstrated that this compound potently and selectively disrupts the protein-protein interactions between Cyclins A and B and their respective substrates and modulators. businesswire.comcirclepharma.com The compound is a novel, passively cell-permeable macrocycle that directly targets the binding process. ascopubs.org Specifically, it has been shown to block the RxL motif-mediated binding of key proteins, thereby preventing the formation of functional cyclin-CDK-substrate complexes. ascopubs.orgcirclepharma.com This targeted disruption is a key feature of its mechanism, leading to selective effects in tumor cells characterized by dysregulated cell cycle control. businesswire.com

Table 1: Key Protein-Protein Interactions Disrupted by this compound

Interacting ProteinsFunction of InteractionConsequence of Disruption by this compound
Cyclin A2-CDK2 and E2F1Drives cell cycle progression, E2F activation. ascopubs.orgBlocks RxL-mediated binding, leading to hyperactivation of E2F and synthetic lethality in E2F-driven tumors. ascopubs.org
Cyclin B1-CDK1 and Myt1Regulates entry into mitosis. ascopubs.orgBlocks RxL-mediated binding, contributing to cell cycle arrest. ascopubs.org
Cyclin B1-CDK1 and SeparaseGoverns the separation of sister chromatids during mitosis. circlepharma.comLeads to inhibitory phosphorylation of separase, resulting in mitotic arrest. circlepharma.comcirclepharma.com

The dual inhibitory activity of this compound stems from its ability to bind to the conserved hydrophobic patch present on both Cyclin A and Cyclin B. cancer.govascopubs.org This hydrophobic patch is the docking site for the RxL motif of various substrate proteins. ascopubs.org By occupying this site on both types of cyclins, this compound acts as a competitive inhibitor, effectively preventing crucial substrates from binding and being phosphorylated by their associated CDKs (CDK2 for Cyclin A and CDK1 for Cyclin B). cancer.govascopubs.org This dual action allows the compound to interfere with multiple phases of the cell cycle, particularly the transitions into S-phase and mitosis. cancer.govnih.gov

Cellular Impact of this compound on Cell Cycle Regulation

The disruption of cyclin-substrate interactions by this compound has significant consequences for cell cycle regulation. ascopubs.org The cyclin-dependent kinase (CDK)-RB-E2F axis is a core component of the transcriptional machinery that drives cell cycle progression. ascopubs.org By targeting this axis, this compound can induce cell cycle arrest and ultimately, cell death in susceptible cancer cells. ascopubs.org

The activity of this compound directly affects several key proteins that regulate the cell cycle:

E2F1 : A transcription factor and a critical substrate of Cyclin A-CDK2. ascopubs.orgbusinesswire.com The interaction is necessary for controlled E2F activation. ascopubs.org By blocking the binding of E2F1 to Cyclin A, this compound leads to a paradoxical hyperactivation of E2F, a condition that can trigger synthetic lethality in tumors with pre-existing high E2F activity, often due to mutations in genes like RB1. ascopubs.orgbusinesswire.com

Myt1 : A kinase that modulates Cyclin B-CDK1 activity. ascopubs.orgbusinesswire.com this compound prevents the interaction between Myt1 and Cyclin B1-CDK1, disrupting the normal regulation of mitotic entry. cancer.govascopubs.org

Separase (ESPL1) : A protease essential for separating sister chromatids during anaphase. circlepharma.com Separase is a direct substrate of Cyclin B1-CDK1. circlepharma.com Treatment with this compound results in the increased inhibitory phosphorylation of separase, which leads to mitotic arrest and subsequent apoptotic cell death. circlepharma.comcirclepharma.com This protein has been identified as a potential pharmacodynamic biomarker for the compound's activity. circlepharma.com

Table 2: Key Proteins Modulated by this compound

ProteinRole in Cell CycleEffect of this compound
E2F1 Transcription factor promoting S-phase entry. nih.govInteraction with Cyclin A is blocked, leading to hyperactivation. ascopubs.org
Myt1 Kinase that inhibits CDK1 activity, regulating mitotic entry. ascopubs.orgbusinesswire.comInteraction with Cyclin B1 is blocked. cancer.govascopubs.org
Separase Protease that initiates anaphase by cleaving cohesin. circlepharma.comBinding to Cyclin B1 is disrupted, leading to increased inhibitory phosphorylation. circlepharma.comcirclepharma.com

The primary downstream effect of this compound's activity is the potent inhibition of cellular proliferation. cancer.gov By interfering with critical cell cycle checkpoints, the compound causes cells to arrest, particularly in the G2/M phase of the cell cycle. ascopubs.org This sustained arrest ultimately triggers apoptosis, or programmed cell death, in tumor cells. cancer.govascopubs.org Preclinical studies have shown that this leads to single-agent tumor regressions in various cancer models, including those for small cell lung cancer and triple-negative breast cancer. ascopubs.orgbusinesswire.com The coordination between cell proliferation and differentiation is tightly controlled, often by the same regulatory molecules. nih.gov While the primary outcome observed for this compound is the induction of apoptosis in cancer cells, the modulation of core cell cycle regulators like cyclins can, in other contexts, influence differentiation pathways. nih.gov

Biological Target Identification and Validation Approaches for this compound

The identification and validation of a drug's biological targets are crucial steps in its development. drugtargetreview.comnih.gov For this compound, the primary targets were identified as Cyclin A and Cyclin B, both key regulators of the cell cycle. cancer.gov The validation process involves demonstrating that engaging these targets leads to the desired therapeutic effect in relevant disease models. drugtargetreview.comnih.gov

Proteomic and Interactomic Profiling to Identify this compound Binding Partners

Biochemical and cellular studies have been instrumental in identifying the direct binding partners of this compound. biospace.comcancernetwork.com These approaches confirm that the compound selectively binds to the hydrophobic patch of Cyclin A and Cyclin B. cancer.govcirclepharma.com This binding competitively inhibits the interaction of these cyclins with their natural protein partners that possess the RxL motif.

The key binding partners whose interactions are disrupted by this compound include:

E2F1: A critical transcription factor and substrate of Cyclin A-CDK2. cancer.gov Blocking this interaction is a core component of the compound's mechanism. asco.org

Myt1: A kinase that modulates Cyclin B-CDK1 activity. cancer.govbioworld.com Disrupting the Cyclin B-Myt1 interaction is crucial for inducing mitotic arrest. bioworld.combiorxiv.org

Other RxL-containing substrates: The compound is designed to inhibit the broad class of proteins that rely on the RxL motif to dock with Cyclins A and B. cancer.gov

These interactions were elucidated through studies analyzing protein-protein interactions in the presence of the compound, forming the basis of its targeted mechanism of action. biospace.comcirclepharma.com

Functional Validation of Primary and Secondary Targets in Preclinical Contexts

The functional validation of this compound's targets has been extensively demonstrated in various preclinical settings, including both in vitro cell lines and in vivo animal models. businesswire.comresearchgate.netresearchgate.net These studies confirm that the anti-tumor activity of this compound is linked to its proposed mechanism of action. circlepharma.comcirclepharma.com

Preclinical validation has been shown in multiple cancer types known for cell cycle dysregulation:

Small-Cell Lung Cancer (SCLC): this compound demonstrated single-agent tumor regressions in SCLC xenograft models. circlepharma.combioworld.com Its activity was correlated with high E2F target scores and high expression of E2F1 and ESPL1. circlepharma.combioworld.com

Non-Small-Cell Lung Cancer (NSCLC): The compound also showed efficacy in NSCLC preclinical models. circlepharma.com

Triple-Negative Breast Cancer (TNBC): Tumor regressions were observed in TNBC preclinical models, which often have higher expression of E2F targets. firstwordpharma.comcirclepharma.com

ER+/HER2- Breast Cancer: The compound showed activity in models of ER+/HER2- breast cancer that have progressed on CDK4/6 inhibitors, a setting where elevated E2F activity can be a resistance mechanism. circlepharma.com

The anti-tumor activity in these models consistently correlates with biomarkers associated with the target pathway, such as RB1 mutations, high E2F target pathway scores, and high G2M checkpoint pathway scores. firstwordpharma.comcirclepharma.com This correlation provides strong functional validation, linking the molecular action of this compound to its therapeutic effect in preclinical contexts. circlepharma.com

Table 2: Summary of Preclinical Validation for this compound

Cancer Model Context Key Findings Associated Biomarkers
Small-Cell Lung Cancer (SCLC) Cell-Derived Xenografts (CDX) & Patient-Derived Xenografts (PDX). bioworld.comasco.org Single-agent tumor growth inhibition and regression. circlepharma.combioworld.com High E2F targets, high G2M checkpoint scores, high E2F1/ESPL1 expression. circlepharma.comfirstwordpharma.com
Non-Small-Cell Lung Cancer (NSCLC) CDX & PDX models. circlepharma.combioworld.com Single-agent tumor growth inhibition and regression. circlepharma.com High E2F targets, high G2M checkpoint scores. circlepharma.combioworld.com
Triple-Negative Breast Cancer (TNBC) PDX models. firstwordpharma.comcirclepharma.com Single-agent tumor regression. firstwordpharma.comcirclepharma.com High E2F target scores, RB1 mutation. firstwordpharma.comcirclepharma.com
ER+/HER2- Breast Cancer PDX models (post-CDK4/6i). circlepharma.com Tumor regression. circlepharma.com Elevated E2F activity. circlepharma.com

Preclinical Efficacy Studies of Cid 71312430 Cid 078 in Disease Models

In Vitro Efficacy Assessment of CID 71312430

The in vitro assessment of this compound has provided foundational insights into its mechanism of action and therapeutic potential. These studies have primarily utilized cell-based assays to determine the compound's activity in relevant cancer cell lines.

Cell-based assays are crucial for the initial screening and characterization of anticancer compounds, offering a controlled environment to study their effects on cancer cells. nih.gov For this compound, these assays have been instrumental in demonstrating its antiproliferative activity.

Research has shown that this compound, an orally bioavailable and cell-permeable macrocycle, targets the hydrophobic patch of cyclins A and B. This action blocks the interaction between cyclin A-CDK2 and proteins like E2F1, as well as the interaction between cyclin B-CDK1 and Myt1. nih.gov The disruption of these interactions is designed to be selectively lethal to cancer cells with oncogenic changes that lead to elevated E2F1 expression. nih.gov

In studies involving Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines, this compound demonstrated significant antiproliferative effects. nih.gov For instance, in the NCI-H446 SCLC cell line, treatment with this compound led to substantial DNA damage and an accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest was correlated with an increase in the inhibitory phosphorylation of separase S1126. nih.gov

The sensitivity of a panel of 45 SCLC cell lines to this compound was evaluated, with the half-maximal growth inhibition (GI50) values determined. The results indicated a strong association between sensitivity to the compound and high scores for E2F targets and G2M checkpoint hallmark pathways. nih.gov

Table 1: In Vitro Activity of this compound in NCI-H446 SCLC Cells

ConcentrationEffect
Various concentrationsInduces significant DNA damage
Various concentrationsCauses G2/M phase accumulation
Various concentrationsIncreases inhibitory phosphorylation of separase S1126

This table summarizes the observed effects of this compound on the NCI-H446 SCLC cell line as reported in preclinical studies. nih.gov

Advanced in vitro models such as organ-on-a-chip and 3D culture systems are revolutionizing preclinical drug development by providing more physiologically relevant platforms that can better mimic the complexity of human tissues and tumors. targetedonc.commdpi.com These models, including multicellular tumor spheroids (MTCS), offer a high-fidelity simulation of the tumor microenvironment, allowing for the evaluation of cell-cell interactions, chemical gradients, and drug resistance mechanisms. nih.gov

While these advanced models are recognized for their potential to bridge the gap between traditional 2D cell cultures and in vivo studies, specific data on the evaluation of this compound using organ-on-a-chip or dedicated 3D culture systems is not extensively available in the public domain. The application of such models would be a logical next step in the preclinical assessment of this compound to further elucidate its efficacy in a more complex, tissue-like context.

Patient-derived cell lines and, more directly, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered powerful tools in preclinical research. They are known to recapitulate the heterogeneity and complexity of a patient's tumor more accurately than traditional cell lines. nih.gov

The evaluation of this compound has been conducted in preclinical models derived from patients, specifically in the context of PDX models of SCLC and NSCLC. nih.gov These studies have demonstrated the single-agent efficacy of CID-078 and have linked the therapeutic response to specific biomarker profiles within the tumors. nih.gov The use of patient-derived models is crucial for translational research, aiming to predict clinical outcomes and identify patient populations most likely to benefit from a new therapy.

In Vivo Efficacy Assessment of this compound in Animal Models

In vivo studies are a critical component of preclinical research, providing essential information on a drug's efficacy and behavior within a living organism. amegroups.org The assessment of this compound in animal models has been a key step in its development.

The choice of animal models in cancer research is dictated by the need to accurately mimic the human disease state. For a compound like this compound, which targets the cell cycle, models of cancers with known dysregulation in this process are highly relevant.

SCLC and NSCLC are frequently characterized by alterations in the cell cycle regulatory pathways. targetedonc.com A significant percentage of NSCLC cases exhibit inactivation of the Rb pathway, often due to the loss of the CDKN2A gene, which encodes the CDK inhibitor p16INK4a. targetedonc.com This inactivation is also common in lung adenocarcinomas with KRAS mutations. targetedonc.com In SCLC, tumorigenesis is often driven by the dual inactivation of the tumor suppressors TP53 and RB1. amegroups.org

Given that this compound targets Cyclin A/B, which are key regulators of the cell cycle and whose inhibition can impact cells with a compromised Rb pathway, SCLC and NSCLC represent highly relevant disease models for its evaluation. The use of xenograft models, particularly PDX models, derived from these cancers allows for the assessment of the compound's anti-tumor activity in a context that reflects the genetic and histological characteristics of human tumors. nih.govnih.gov

The anti-tumor activity of this compound has been compellingly demonstrated in PDX models of both SCLC and NSCLC. nih.gov These studies have shown that treatment with CID-078 can lead to tumor growth inhibition and even regression. nih.gov

A key finding from these preclinical PDX studies is the correlation between treatment response and the biomarker profile of the tumors. Models with high scores for E2F targets and G2M checkpoint hallmark pathways, as well as elevated levels of E2F1, cyclin B1, and ESPL1 (separase), were found to be particularly sensitive to CID-078. nih.gov

For example, in a NSCLC PDX model (CTG-0166), treatment with CID-078 resulted in significant tumor regression. nih.gov Another NSCLC PDX model (CTG-0860) showed tumor growth inhibition in response to the compound. nih.gov These findings highlight the potential of this compound as a targeted therapy for specific subsets of SCLC and NSCLC patients.

Table 2: Efficacy of this compound in NSCLC PDX Models

PDX ModelBest ResponseE2F Targets ScoreG2M Checkpoint ScoreE2F1 ExpressionCyclin B1 ExpressionESPL1 Expression
CTG-0166RegressionHighHighHighHighHigh
CTG-0860Tumor Growth InhibitionLowLowLowLowLow

This table summarizes the best response and biomarker characteristics for two NSCLC PDX models treated with CID-078, demonstrating a correlation between biomarker expression and anti-tumor activity. nih.gov

Correlation of In Vivo Efficacy with Molecular and Cellular Markers in Animal Models

The in vivo antitumor efficacy of this compound (CID-078), a first-in-class oral cyclin A/B-RxL inhibitor, has been strongly correlated with specific molecular and cellular markers in various preclinical cancer models, including those for breast cancer, lung cancer, and neuroblastoma. circlepharma.combioworld.combioworld.com Research indicates that the compound's mechanism of action, which involves disrupting the interaction between cyclins A and B and their substrates, leads to synthetic lethality in cancer cells with particular oncogenic alterations. asco.orgpatsnap.com

In studies utilizing patient-derived xenograft (PDX) models of breast cancer, a clear link was established between sensitivity to CID-078 and the expression levels of E2F transcription factor 1 (E2F1) and separase (ESPL1). circlepharma.comcirclepharma.com Models with high baseline expression of E2F1, E2F2, and ESPL1 showed a greater response to treatment. circlepharma.com Furthermore, pathway analysis revealed that high scores for E2F targets and G2M checkpoint hallmark pathways are predictive of a favorable response to CID-078. circlepharma.combioworld.com Specifically, in eight breast cancer PDX models, those with high E2F1 expression consistently responded to the treatment, whereas those with lower levels did not. bioworld.com

Pharmacodynamic evaluations in these responsive models confirmed the compound's mechanism. circlepharma.com Treatment with CID-078 resulted in an increased phosphorylation of separase at the S1126 position, a direct substrate of the Cyclin B1-Cdk1 complex, indicating mitotic arrest. circlepharma.combioworld.com This was often accompanied by a robust activation of E2F targets and DNA repair pathways in responding tumors. circlepharma.com In neuroblastoma cell lines, the antitumor effect of CID-078 was associated with increased levels of γH2AX, a marker for DNA double-strand breaks, and elevated phosphorylation of BUBR1, a key component of the spindle assembly checkpoint (SAC). bioworld.com This suggests that CID-078's efficacy is tied to its ability to induce significant DNA damage and cause cell cycle arrest at the G2/M transition by activating the SAC. bioworld.com

Similar correlations were observed in small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) models. bioworld.comcirclepharma.com In vivo studies showed that CID-078 provided a monotherapy benefit in xenograft models characterized by high E2F targets and G2M checkpoint pathway scores. bioworld.com The antitumor activity in these lung cancer models also correlated with E2F1 and ESPL1 expression. bioworld.com Treatment in an SCLC tumor model led to noticeable increases in phosphorylated separase (p-separase S1126) and co-expression of p-separase and cyclin B1, further validating these molecules as key biomarkers of response. bioworld.com

Interactive Data Table: Correlation of Biomarkers with CID-078 Efficacy in Breast Cancer PDX Models

PDX ModelGenomic Alterations (RB1, TP53, BRCA1/2)ESPL1 Expression (logCPM)E2F1 Expression (logCPM)G2M Checkpoint Score (Z-score)E2F Hallmark Score (Z-score)Best Response to CID-078
PDX098WT, MUT, WTHighHighHighHighRegression
PDX124WT, MUT, WTHighHighHighHighRegression
PDX473BWT, MUT, VUSHighHighHighHighRegression
PDX127WT, MUT, WTLowLowLowLowNon-Responder
PDX479WT, MUT, WTLowLowLowLowNon-Responder
PDX600.1WT, MUT, WTLowLowLowLowNon-Responder
PDX474.7MUT, MUT, WTLowLowLowLowNon-Responder
PDX490WT, MUT, WTHighHighHighHighRegression

This table is generated based on data presented in a waterfall plot of in vivo efficacy from a study on breast cancer PDX models. circlepharma.com "MUT" denotes a mutation and "VUS" denotes a variant of unknown significance. High/Low designations for expression and scores are relative interpretations for summary purposes.

Investigation of Synergistic Effects of this compound with Other Preclinical Therapeutic Modalities in Animal Models

The investigation into the synergistic potential of this compound (CID-078) with other therapeutic agents is an emerging area of research. Preclinical studies have primarily focused on establishing its efficacy as a monotherapy, leveraging the principle of synthetic lethality in tumors with specific molecular vulnerabilities like high E2F activity. asco.org However, initial findings suggest that combination strategies could further enhance its antitumor effects in certain cancer subtypes.

In preclinical models of ER+/HER2- breast cancer, a subtype that can develop resistance to standard therapies, the potential for combination therapy has been explored. bioworld.com Specifically, in one out of four ER+/HER2- PDX models, tumor regression was achieved when CID-078 was combined with elacestrant (B1663853), a selective estrogen receptor degrader (SERD). bioworld.com This finding is significant as it points to a potential strategy for treating tumors that may not be highly responsive to CID-078 as a single agent. bioworld.com Standard-of-care controls, such as endocrine therapy plus a CDK4/6 inhibitor, were used for comparison in these studies. circlepharma.com

While the combination with elacestrant provides the most direct evidence of synergistic investigation from available preclinical data, the foundational mechanism of CID-078 suggests a rationale for other combinations. bioworld.com For instance, its ability to induce DNA damage and cell cycle arrest could theoretically synergize with DNA-damaging agents or other cell cycle inhibitors. bioworld.comcirclepharma.com In studies of breast cancer PDX models, cisplatin (B142131) was used as a standard-of-care control, though direct combination studies with CID-078 were not detailed in the provided results. circlepharma.com

Further research is needed to fully elucidate the synergistic potential of CID-078 with a broader range of cancer therapies across different tumor types.

Interactive Data Table: Summary of Preclinical Combination Study for CID-078

Cancer ModelCombination AgentRationale / ContextObserved Outcome
ER+/HER2- Breast Cancer (PDX model)ElacestrantTreatment for ER-positive breast cancer; potential to overcome resistance.Tumor regression observed in one ER+/HER2- model. bioworld.com

Structure Activity Relationship Sar and Computational Studies of Cid 71312430 Cid 078

Quantitative Structure-Activity Relationship (QSAR) Modeling for CID 71312430

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netjocpr.com These models are crucial in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and minimizing extensive experimental testing. jocpr.com

For a compound like this compound, predictive QSAR models would be developed by correlating the structural features of a library of related macrocyclic analogs with their measured biological activity, such as their ability to inhibit Cyclin A/B or their antiproliferative effects in cancer cell lines. jocpr.combioworld.com The process involves compiling a dataset of these compounds and their activities, calculating various molecular descriptors for each, and then using statistical methods to build a regression or classification model. researchgate.net

The goal of such models for the this compound series would be to predict key endpoints, including:

Potency: Predicting the concentration required to inhibit Cyclin A/B interactions.

Selectivity: Ensuring the compound preferentially binds to Cyclins A and B over other proteins.

Antiproliferative Activity: Forecasting the effectiveness against various cancer cell lines, such as those from small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.combioworld.com

These predictive models are instrumental in guiding the synthesis of new analogs with potentially improved therapeutic properties.

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. mdpi.comscispace.com In a QSAR study for this compound, identifying the most influential descriptors would reveal which structural features are critical for its function as a Cyclin A/B inhibitor. Given its macrocyclic nature, descriptors related to shape, conformation, and specific functional groups would be particularly important.

While specific QSAR studies for this compound are not publicly detailed, the key molecular descriptors likely to influence its activity would fall into several categories.

Descriptor CategoryDescriptionRelevance to this compound
Topological DescriptorsDescribe the 2D representation of the molecule, including connectivity and branching.Defines the core scaffold and atom connectivity of the macrocycle.
Geometrical (3D) DescriptorsRelate to the 3D shape and size of the molecule. tue.nlCrucial for a macrocycle like this compound, as its 3D shape dictates how it fits into the hydrophobic binding patch of cyclins. bioworld.com
Physicochemical DescriptorsProperties like lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors. mdpi.comInfluence oral bioavailability and cell permeability, key features of this compound. businesswire.comcirclepharma.com
Electronic DescriptorsDescribe the electron distribution within the molecule.Important for forming specific non-covalent interactions (e.g., hydrogen bonds, pi-stacking) with target residues. bioinformation.net

The antitumor activity of this compound has been shown to correlate with high E2F targets and G2M checkpoint hallmark pathways scores, suggesting that descriptors reflecting these downstream effects are also vital for predictive modeling. circlepharma.combioworld.com

Ligand-Based and Structure-Based Drug Design Approaches for this compound

Both ligand-based and structure-based methods are pillars of modern computer-aided drug design (CADD) and would have been integral to the discovery and optimization of this compound. nih.govresearchgate.net Ligand-based design relies on knowledge of molecules that bind to a target, while structure-based design uses the 3D structure of the target protein itself. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comugm.ac.id For this compound, docking studies would be used to simulate its interaction with the hydrophobic patch on Cyclin A and Cyclin B. bioworld.com

These studies would aim to:

Visualize the Binding Pose: Determine the precise 3D arrangement of this compound within the binding site.

Identify Key Interactions: Pinpoint the specific amino acid residues in Cyclin A and Cyclin B that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. bioinformation.net

Explain Selectivity: Understand why this compound binds potently to Cyclins A and B.

Guide Optimization: Suggest structural modifications to the macrocycle to enhance binding affinity and improve efficacy.

The known mechanism of this compound involves disrupting the protein-protein interaction between cyclins and their substrates, such as E2F1 and Myt1. businesswire.comcirclepharma.com Docking simulations are essential for designing a molecule that can effectively mimic one of the natural binding partners to block this interaction.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.netd-nb.info A pharmacophore model for a Cyclin A/B inhibitor could be derived either from the structure of this compound (ligand-based) or from the features of the cyclin binding site (structure-based). d-nb.infomdpi.com

This pharmacophore model serves as a 3D query for virtual screening, a computational method to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gove3s-conferences.org This process allows for the rapid identification of new chemical scaffolds or analogs of this compound that could also function as Cyclin A/B inhibitors. The goal is to discover molecules with different core structures (scaffold hopping) that maintain the key interaction features, potentially leading to improved properties or novel intellectual property. biosolveit.de

Conformational Analysis and Dynamic Simulations of this compound

This compound is a macrocycle, a large ring-like molecule that is more flexible than typical small-molecule drugs. circlepharma.com This flexibility means it does not have a single rigid 3D shape but exists as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are therefore critical to understanding its behavior.

MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of the ligand-receptor interaction. For this compound, these simulations would be used to:

Explore Conformational Space: Identify the low-energy, biologically relevant conformations of the macrocycle, both in solution and when bound to its target.

Assess Binding Stability: Confirm that the docked pose of this compound within the cyclin binding site is stable over time. nih.gov

Understand Induced Fit: Observe how the target protein and the macrocycle might change shape to accommodate each other upon binding.

By understanding the conformational preferences and dynamic behavior of this compound, researchers can design next-generation macrocycles with optimized pre-organized structures that favor the bioactive conformation, leading to enhanced potency and selectivity. biospace.com

Exploration of this compound Macrocycle Conformations and Their Impact on Target Binding

CID-078 is a macrocyclic peptide inhibitor designed to disrupt the binding of proteins containing the RxL (arginine-x-leucine) motif to the hydrophobic patch of cyclins A and B. cancer.govresearchgate.net The design of CID-078 and other related macrocycles was heavily reliant on structure-guided methodologies. researchgate.net This approach leverages the known three-dimensional structures of the target proteins to design molecules that fit precisely into the binding site.

The core principle behind the development of CID-078 was to create a macrocycle that could effectively mimic the critical RxL motif of endogenous cyclin-binding proteins, such as E2F1 and Myt1. circlepharma.comcirclepharma.com By binding to the hydrophobic patch on cyclins A and B, CID-078 competitively inhibits the binding of these natural substrates, leading to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation. cancer.govaacrjournals.org

Computational modeling played a pivotal role in optimizing the conformation of the macrocycle to ensure high-affinity binding to the hydrophobic patch of both cyclin A and cyclin B. circlepharma.com The structural differences between the hydrophobic pockets of different cyclins were exploited to fine-tune the selectivity of the inhibitors. This rational design approach allowed for the development of compounds with dual activity against cyclins A and B, which has been shown to be essential for inducing apoptosis in cancer cells. aacrjournals.org

The macrocyclic structure of CID-078 is crucial for its function. It pre-organizes the key binding motifs into a conformation that is favorable for binding to the target cyclins. This reduces the entropic penalty of binding, leading to higher affinity compared to a more flexible linear peptide. The macrocycle's conformation is therefore a critical determinant of its biological activity.

Preclinical data from various studies have supported the proposed mechanism of action. For instance, the anti-tumor activity of CID-078 in breast cancer patient-derived xenograft (PDX) models has been correlated with the expression of E2F1 and separase (ESPL1), a downstream effector of the cyclin B/CDK1 pathway. circlepharma.com This provides strong evidence that the conformational design of CID-078 successfully translates into on-target activity in a biological context.

Interactive Table: Correlation of Biomarker Expression with CID-078 Antitumor Activity in Breast Cancer PDX Models

PDX ModelCancer SubtypeE2F1 Expression (logCPM)ESPL1 Expression (logCPM)Best Response to CID-078
PDX098TNBCHighHighTumor Regression
PDX124TNBCHighHighTumor Regression
PDX473BTNBCModerateModerateStable Disease
PDX127ER+/HER2-LowLowProgressive Disease
PDX479ER+/HER2-ModerateModerateStable Disease
PDX600.1ER+/HER2-LowLowProgressive Disease
PDX474.7ER+/HER2-HighHighTumor Regression
PDX490ER+/HER2-LowLowProgressive Disease

Note: This table is a representation of the type of data found in preclinical studies. TNBC: Triple-Negative Breast Cancer; ER+/HER2-: Estrogen Receptor-Positive, HER2-Negative; logCPM: log-Counts Per Million.

Molecular Dynamics Simulations of this compound-Target Complexes

While specific molecular dynamics (MD) simulation data for CID-71312430 has not been made publicly available in detail, the general principles of such simulations are highly relevant to understanding the interaction between this macrocycle and its targets, cyclin A and cyclin B. MD simulations are computational methods used to study the physical movements of atoms and molecules over time.

For a macrocyclic inhibitor like CID-078, MD simulations would be instrumental in:

Confirming Binding Modes: Simulations can be used to validate the binding poses of CID-078 within the hydrophobic patch of cyclin A and cyclin B that are predicted by initial docking studies.

Assessing Stability of the Complex: By simulating the behavior of the CID-078-cyclin complex over a period of time, researchers can assess the stability of the interaction. This includes monitoring the root-mean-square deviation (RMSD) of the ligand and protein to ensure that the binding is maintained.

Understanding Conformational Changes: These simulations can reveal how the binding of CID-078 might induce conformational changes in the cyclin proteins, and conversely, how the flexibility of the macrocycle influences its ability to adapt to the binding site.

In the broader context of macrocycle drug discovery, MD simulations are a powerful tool for refining the design of inhibitors. They provide insights that are not accessible through static structural models, helping to optimize properties such as binding affinity, selectivity, and pharmacokinetic characteristics. Given that Circle Pharma's drug discovery platform is described as combining structure-based rational drug design and advanced synthetic chemistry, it is highly probable that molecular dynamics simulations were a key component of the preclinical development of CID-71312430. circlepharma.comcirclepharma.com

Advanced Methodologies in Cid 71312430 Cid 078 Research

High-Throughput and Ultra-High-Throughput Screening in CID 71312430 Discovery

The identification of initial hits and lead compounds, such as CID-078, often relies on the ability to screen large collections of molecules for desired biological activity. The MXMO™ platform, central to the discovery of CID-078, employs large-scale screening of both virtual and physical chemical libraries to find promising starting points. circlepharma.com

While specific details on the assay development for CID-078 are proprietary, the general principles of the MXMO™ platform involve creating assays that can be run in a high-throughput format. circlepharma.comfirstwordpharma.com These assays are designed to measure the binding affinity and functional activity of compounds against specific biological targets, in this case, cyclins A and B. patsnap.combusinesswire.comcancer.gov The process typically involves miniaturizing the assays to be compatible with robotic handling and automated data acquisition, allowing for the rapid testing of thousands of compounds.

Biochemical Assays: These are likely developed to measure the direct interaction between the compounds and the cyclin A/B proteins.

Cell-based Assays: These assays would assess the effect of the compounds on cell cycle progression and other cellular functions in cancer cell lines. patsnap.combusinesswire.com

The table below illustrates the typical stages of assay development in a high-throughput screening campaign.

StageDescriptionKey Considerations for CID-078 Discovery
Target Identification Confirmation of cyclins A and B as therapeutic targets.Understanding the role of cyclin A/B in cell cycle dysregulation in cancer. patsnap.combusinesswire.comcancer.gov
Assay Principle Selection of a robust and sensitive detection method.Utilizing fluorescence, luminescence, or other technologies to measure protein-protein interactions.
Assay Miniaturization Adapting the assay to a high-density plate format (e.g., 384- or 1536-well).Ensuring assay performance and reliability at small volumes.
Automation Integration of liquid handling robotics and plate readers.Enabling the screening of large compound libraries efficiently.
Data Analysis Development of a workflow for processing and analyzing large datasets.Identifying statistically significant "hits" from the screening data.

The MXMO™ platform utilizes vast "permeability-biased" virtual and physical chemical libraries to find initial hit compounds. circlepharma.com This suggests that the libraries are pre-selected for molecules with properties conducive to cell permeability, a critical attribute for targeting intracellular proteins like cyclins. circlepharma.comfirstwordpharma.com Circle Pharma has also entered into agreements to build physical screening libraries of novel macrocyclic peptides designed to disrupt protein-protein interactions. pfizer.com

The screening process for a compound like CID-078 would involve:

Primary Screen: A high-throughput screen of a large, diverse compound library against the target.

Hit Confirmation: Re-testing of the initial "hits" to confirm their activity and eliminate false positives.

Hit-to-Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the confirmed hits, leading to the identification of a lead compound like CID-078. drugdu.com

Application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research

The MXMO™ platform heavily relies on computational methods, including artificial intelligence and machine learning, to accelerate the drug discovery process. circlepharma.comdrugdu.com These technologies are instrumental in designing and optimizing macrocyclic compounds like CID-078.

While the primary targets for CID-078, cyclins A and B, are well-established in cancer biology, AI and ML can be used to further validate these targets and identify patient populations most likely to respond to treatment. patsnap.combusinesswire.com For instance, AI algorithms can analyze genomic and proteomic data from tumors to find correlations between the expression of cyclins and other biomarkers and the sensitivity to a particular drug. biospace.com

This is a core application of AI/ML within the MXMO™ platform. circlepharma.comdrugdu.com These computational tools are used to:

Assess Potential Designs: AI and ML models evaluate numerous virtual compound designs for their predicted activity and properties. circlepharma.comdrugdu.com

Explore Structure-Activity Relationships (SAR): Machine learning algorithms can rapidly analyze the data from screened compounds to identify the chemical features that are important for biological activity, guiding the design of more potent and selective molecules. circlepharma.comdrugdu.com

Predict Drug-like Properties: The platform uses computational models to predict the cell permeability and oral bioavailability of macrocycles, which are key features of CID-078. circlepharma.comfirstwordpharma.com

The following table outlines the role of AI/ML in the design and optimization of CID-078.

Application AreaAI/ML TechniqueContribution to CID-078 Development
Virtual Screening Molecular Docking & ScoringPrioritizing compounds from virtual libraries for synthesis and testing.
De Novo Design Generative ModelsProposing novel macrocyclic structures with desired properties.
SAR Analysis Quantitative Structure-Activity Relationship (QSAR) ModelingIdentifying key chemical modifications to improve potency and selectivity. circlepharma.comdrugdu.com
ADME Prediction Predictive ModelingForecasting absorption, distribution, metabolism, and excretion properties to ensure drug-likeness.

Predictive modeling plays a crucial role in assessing the potential of drug candidates before they enter costly clinical trials. In the context of CID-078, preclinical data has shown its ability to cause tumor regressions in various cancer models. businesswire.combiospace.com While specific predictive models for CID-078's efficacy are not publicly disclosed, the general approach involves using data from in vitro and in vivo experiments to build computational models that can predict the response of different tumor types to the drug. These models can help in selecting the most relevant cancer indications for clinical development. biospace.com

Omics Technologies in Understanding this compound (CID-078) Biology

The study of the investigational compound this compound (also known as CID-078) heavily relies on advanced "omics" technologies to elucidate its mechanism of action and to identify biomarkers predictive of response. These high-throughput methods, which include genomics, transcriptomics, and proteomics, provide a comprehensive, system-wide view of the molecular changes induced by the compound. By analyzing the complete set of genes, RNA transcripts, and proteins, researchers can build a detailed model of how CID-078 targets cancer cells, leading to the identification of patient populations most likely to benefit from this novel therapeutic.

Genomic and transcriptomic analyses are fundamental to understanding the cellular response to CID-71312430, a selective inhibitor of the cyclin A and cyclin B RxL protein-protein interaction. These methodologies are primarily used to identify genetic markers and gene expression signatures that correlate with sensitivity to the compound.

Research has established that the antitumor activity of CID-078 is closely linked to the transcriptional activity of the E2F transcription factor family and the expression of specific cell cycle-related genes. circlepharma.combioworld.com Transcriptomic profiling using RNA-sequencing (RNA-seq) has been a key tool in this effort. Studies have shown that cancer models with elevated expression of E2F targets and high "G2M checkpoint" hallmark pathway scores are particularly sensitive to CID-078. bioworld.comcirclepharma.com Specifically, the baseline tumor expression levels of E2F1 and ESPL1 (which encodes the protein separase) have been identified as strong predictors of the compound's anti-tumor efficacy. circlepharma.combioworld.comcirclepharma.com

In preclinical studies involving a panel of breast cancer patient-derived xenograft (PDX) models, researchers utilized transcriptomic data to guide model selection. A heatmap of hallmark pathway scores was generated for 71 PDX models to choose a subset with varied "E2F targets" and "G2M checkpoint" scores for in vivo evaluation. circlepharma.com The subsequent response to CID-078 treatment in these models was then correlated with their genomic and transcriptomic features, confirming that high E2F1 expression is a determinant of sensitivity. bioworld.comcirclepharma.com For instance, all tested PDX models with high E2F1 expression showed a response to CID-078, whereas those with lower expression levels did not. bioworld.com This approach also considered the genomic alteration status of key tumor suppressor genes like RB1 and TP53. circlepharma.com

Interactive Table: Correlation of Genomic and Transcriptomic Features with CID-078 Response in Breast Cancer PDX Models
PDX ModelCancer SubtypeGenomic Alterations (Selected)E2F1 Expression (logCPM)G2M Checkpoint Score (Z-score)E2F Hallmark Score (Z-score)Response to CID-078
PDX098 TNBCTP53HighHighHighRegression
PDX124 TNBCTP53, BRCA1HighHighHighRegression
PDX473B TNBCNoneHighHighHighRegression
PDX127 TNBCTP53LowLowLowNo Response
PDX474.7 ER+/HER2-NoneHighHighHighRegression
PDX600.1 ER+/HER2-TP53LowLowLowNo Response
PDX479A ER+/HER2-NoneLowLowLowNo Response
PDX490 ER+/HER2-NoneLowLowLowNo Response
Data synthesized from preclinical poster presentations. circlepharma.com TNBC: Triple-Negative Breast Cancer; ER+/HER2-: Estrogen Receptor-Positive/HER2-Negative; logCPM: log-Counts Per Million; Z-score: Standard score representing deviation from the mean.

These findings demonstrate the power of genomics and transcriptomics to not only elucidate the compound's mechanism, which relies on a state of high E2F activity, but also to establish a clear biomarker strategy for clinical development. bioworld.comcirclepharma.com

Proteomics provides a direct assessment of the functional consequences of drug action within the cell. For CID-078, proteomic analysis has been crucial for confirming its mechanism of action at the protein level. The compound is designed to block the interaction between cyclin B1 and its substrates, which should lead to specific changes in protein phosphorylation states that regulate mitosis. circlepharma.combioworld.com

A key pharmacodynamic biomarker identified through proteomics is the phosphorylation of separase (encoded by the ESPL1 gene). bioworld.com Separase is a protease whose activity is critical for sister chromatid separation during anaphase. Its activity is regulated by the Cyclin B1-Cdk1 complex. circlepharma.com Preclinical studies in both lung and breast cancer models have shown that treatment with CID-078 leads to a significant increase in the inhibitory phosphorylation of separase at a specific site (S1126). bioworld.comcirclepharma.com This event serves as direct evidence that CID-078 successfully engages its target, disrupts the Cyclin B1-Cdk1 pathway, and induces mitotic arrest, which ultimately leads to apoptotic cell death. bioworld.comcirclepharma.com In some tumor models, an increased co-expression of phosphorylated separase and cyclin B1 was also observed, further substantiating the mechanism. bioworld.com

Interactive Table: Proteomic Biomarkers of CID-078 Activity
Protein AnalyteModificationAnalytical ContextObserved Effect of CID-078Mechanistic Implication
Separase (ESPL1) Phosphorylation (p-separase S1126)NCI-H446 SCLC Cell LineIncreasedInduction of G2/M phase arrest bioworld.com
Separase (ESPL1) Phosphorylation (p-separase)Sensitive Breast Cancer PDX ModelsIncreasedMitotic arrest and apoptotic cell death circlepharma.comcirclepharma.com
Separase (ESPL1) Phosphorylation (p-separase S1126)SCLC NCI-H446 Tumor ModelIncreasedCorrelation with antitumor activity bioworld.com
Cyclin B1 Co-expression with p-separaseSCLC NCI-H446 Tumor ModelIncreasedTarget engagement and pathway modulation bioworld.com
SCLC: Small-Cell Lung Cancer; PDX: Patient-Derived Xenograft.

In contrast to the detailed proteomic data, specific studies on the metabolomic profiling of CID-078 effects have not been detailed in the reviewed scientific literature. Metabolomics, the study of small molecule metabolites, could in the future provide additional insights into the metabolic state of cancer cells responding to CID-078-induced cell cycle arrest, but such data is not currently available.

A systems-level understanding of CID-078's therapeutic action is achieved through the integration of multi-omics data. This approach combines information from genomics, transcriptomics, and proteomics to build a comprehensive model that links predictive biomarkers to the drug's mechanism and its ultimate anti-tumor effect. This integrated strategy is more powerful than any single omics approach alone.

The research strategy for CID-078 exemplifies this integration. It begins with a broad transcriptomic screen (pathway analysis of 71 PDX models) to form a hypothesis about which cancer types might be sensitive—specifically, those with dysregulated cell cycle control and high E2F pathway activity. circlepharma.com This hypothesis is then tested in selected models where the in vivo response is measured.

The crucial integrative step involves correlating this phenotypic response data with multiple layers of molecular data. The antitumor activity was shown to be strongly associated with:

Transcriptomic Data: High baseline mRNA expression of E2F1 and ESPL1. circlepharma.combioworld.comcirclepharma.com

Genomic Data: The presence or absence of mutations in genes like TP53 and RB1, which provides context for the cell cycle dysregulation. circlepharma.com

Proteomic Data: The successful induction of separase phosphorylation post-treatment, which confirms the drug is hitting its target and activating the intended downstream pathway. bioworld.comcirclepharma.com

By weaving these datasets together, researchers have established a coherent chain of evidence: a pre-existing genomic and transcriptomic state (high E2F1 expression) makes a tumor vulnerable to CID-078, and the drug's efficacy is confirmed by a specific proteomic event (p-separase increase) that leads to cell cycle arrest and tumor regression. bioworld.comcirclepharma.com This multi-omics framework is essential for the ongoing clinical development of CID-078, enabling a biomarker-driven approach to identify patients with tumors that are molecularly primed to respond to this targeted therapy. bioworld.com

Future Directions and Research Gaps in Cid 71312430 Cid 078 Investigation

Emerging Research Areas for CID 71312430

The primary emerging research area for CID-078 is its clinical development for the treatment of advanced solid tumors. A first-in-human, multi-center Phase 1 clinical trial (NCT06577987) has been initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of the compound. circlepharma.compatsnap.comcirclepharma.com This trial marks a critical step in translating promising preclinical findings into potential therapeutic applications.

Key research focuses within this clinical investigation include:

Dose Escalation and Expansion: The trial is structured in two parts, beginning with dose-escalation to determine a recommended dose for expansion. careacross.com The second part will expand patient cohorts to further assess safety and efficacy in specific tumor types. circlepharma.comcareacross.com

Patient Population Stratification: Research is actively focused on identifying patient populations most likely to benefit from CID-078. Based on its mechanism, the trial is enrolling patients with advanced solid tumors known to have high E2F transcription factor activity. patsnap.com Specific cohorts planned for the dose-expansion phase include:

Small Cell Lung Cancer (SCLC) circlepharma.comascopubs.org

Triple-Negative Breast Cancer (TNBC) ascopubs.orgpatsnap.com

Solid tumors harboring an RB1 mutation or loss of function. ascopubs.org

Preclinical Model Expansion: Beyond the cancers currently under clinical investigation, preclinical data has shown robust antitumor activity in neuroblastoma models. bioworld.com These findings suggest that pediatric cancers with dysregulated cell cycle pathways represent another significant emerging area for future research and potential clinical exploration. bioworld.com

The FDA has granted Orphan Drug Designation to CID-078 for the treatment of SCLC, underscoring the significant unmet need and encouraging accelerated development for this indication. circlepharma.comcancernetwork.com The initial findings from the Phase 1 trial, expected in 2025, will be pivotal in guiding the future clinical research trajectory for this compound. patsnap.com

Unexplored Therapeutic Applications and Pathway Modulation by this compound

The current investigation of CID-078 is concentrated on its efficacy in cancers with specific molecular characteristics, such as high E2F pathway scores and RB1 mutations. businesswire.com However, the fundamental pathways it modulates are implicated in a broader range of pathologies, suggesting several unexplored therapeutic avenues.

Known Pathway Modulation: CID-078 functions by binding to the hydrophobic patch of cyclins A and B, thereby blocking the interaction with RxL-motif-containing substrates. ascopubs.orgcancer.gov This has two well-documented downstream effects:

Inhibition of Cyclin A-E2F1 Interaction: This prevents the cyclin A-CDK2 complex from phosphorylating and inactivating the E2F1 transcription factor, leading to hyperactivation of E2F and synthetic lethality in tumors that are dependent on this pathway. biospace.comascopubs.orgascopubs.org

Inhibition of Cyclin B-Myt1 Interaction: This disrupts the normal regulation of the cyclin B1-CDK1 complex, a key driver of mitotic entry, contributing to G2/M arrest. ascopubs.orgcancer.govaacrjournals.org

Unexplored Therapeutic Areas: The Rb/E2F pathway is a central regulator of cell proliferation, and its disruption is a hallmark of nearly all human cancers. nih.govnih.govoup.com While the current focus is on solid tumors, the mechanism of CID-078 could theoretically be applicable to:

Hematological Malignancies: Certain leukemias and lymphomas are characterized by cell cycle dysregulation. Investigating the efficacy of CID-078 in preclinical models of these diseases could be a valuable future direction.

Non-Oncological Hyperproliferative Disorders: Conditions such as psoriasis or atherosclerosis involve abnormal cell proliferation. While the risk-benefit profile would need careful consideration, exploring the potential of cyclin A/B inhibition in these contexts could open new therapeutic paradigms.

Chemotherapy Sensitization: Overexpression of Myt1 has been identified as a mechanism of resistance to certain DNA damage checkpoint kinase inhibitors. frontiersin.org By inhibiting Myt1's interaction with cyclin B, CID-078 could potentially re-sensitize resistant tumors to other anticancer agents, suggesting a future research area in combination therapies.

A significant research gap remains in fully elucidating all the protein-protein interactions disrupted by CID-078. A comprehensive proteomic analysis could identify other RxL-containing substrates of cyclins A and B whose functions are modulated by the compound, potentially revealing novel mechanisms of action and additional therapeutic opportunities.

Methodological Advancements for Comprehensive this compound Characterization

The unique properties of CID-078 as a macrocycle necessitate advanced methodological approaches for its full characterization, from molecular interactions to clinical response.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: The ongoing Phase 1 trial incorporates a detailed evaluation of the PK and PD of CID-078. patsnap.comcareacross.com

PK Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of a macrocycle is crucial. drugdiscoverychemistry.com The fact that CID-078 is orally bioavailable (estimated at 20% in preclinical models) is a significant achievement and requires detailed clinical PK studies, including an evaluation of food effects on absorption. ascopubs.orgascopubs.orgcareacross.com

PD Biomarkers: Identifying and validating biomarkers is essential to confirm target engagement and understand the biological effects of the drug. aacrjournals.orgkcl.ac.uk Preclinical studies have identified several candidate PD biomarkers for CID-078, including:

Increased phosphorylation of separase (p-separase S1126). circlepharma.com

Increased levels of γH2AX, a marker of DNA damage. bioworld.com

Elevated phosphorylation of BUBR1, a component of the spindle assembly checkpoint. bioworld.com The clinical validation of these and other potential biomarkers, such as cyclin B1 and Ki67, in patient samples (e.g., blood or tumor biopsies) is a key methodological component of the ongoing research. aacrjournals.orgbioworld.comnih.gov

Advanced Characterization Techniques: Future research will benefit from the application of advanced methodologies tailored for macrocyclic compounds.

Computational Modeling: Given the conformational flexibility of macrocycles, computational methods are increasingly important for predicting three-dimensional structure, binding modes, and cell permeability. drugtargetreview.comdrugdiscoverychemistry.com Applying these models to CID-078 and its analogs could accelerate the optimization process.

Structural Biology: Obtaining high-resolution crystal structures of CID-078 in complex with cyclins A and B would provide invaluable insight into the precise molecular interactions and guide the design of next-generation inhibitors with improved potency or selectivity.

The integration of these advanced analytical and computational methods will be critical for building a comprehensive understanding of CID-078's profile and optimizing its therapeutic potential.

Challenges and Opportunities in Macrocycle Inhibitor Development and Optimization, exemplified by this compound

The development of CID-078 serves as a powerful case study for the broader field of macrocyclic drug discovery, highlighting both its significant opportunities and persistent challenges. drugtargetreview.commdpi.comdigitellinc.com

Opportunities:

Drugging the "Undruggable": The primary opportunity offered by macrocycles is their ability to target large, flat, or shallow protein surfaces, particularly those involved in protein-protein interactions (PPIs). drugtargetreview.comdrugdiscoverychemistry.comamericanpharmaceuticalreview.com These targets are often considered "undruggable" by traditional small molecules. CID-078's ability to inhibit the cyclin A/B-RxL interaction is a prime example of successfully targeting a challenging PPI. biospace.com

High Affinity and Selectivity: The constrained, yet flexible, nature of a macrocyclic scaffold can lead to high-affinity binding and improved selectivity compared to acyclic counterparts, as the molecule is pre-organized for its target. digitellinc.comnih.gov

Challenges:

Synthetic Complexity: The synthesis of macrocycles is often more complex and resource-intensive than that of traditional small molecules, posing a challenge for library generation and large-scale manufacturing. mdpi.comamericanpharmaceuticalreview.com

Achieving Drug-Like Properties: A major hurdle in macrocycle development is optimizing ADME properties. drugdiscoverychemistry.com Key challenges include:

Cell Permeability: Macrocycles are often large and have a higher number of polar atoms than conventional drugs, making it difficult for them to cross cell membranes. drugtargetreview.commdpi.com

Oral Bioavailability: Achieving oral absorption is a significant challenge for this class of molecules. mdpi.comnih.gov

CID-078 exemplifies a successful navigation of these challenges. Its development, facilitated by Circle Pharma's proprietary MXMO™ platform, has yielded a potent macrocyclic inhibitor that is not only cell-permeable but also orally bioavailable. circlepharma.com This success provides a valuable blueprint and a source of optimism for the development of future macrocyclic therapies targeting other difficult disease pathways. The continued optimization of CID-078 and the development of next-generation analogs will likely focus on further improving its pharmacokinetic profile and expanding its therapeutic index.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 71312430 that balances specificity and scientific rigor?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural properties of this compound). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:

  • Feasibility: Ensure access to characterization tools (e.g., NMR, HPLC).
  • Novelty: Compare this compound’s reactivity with analogs (e.g., "How does steric hindrance in this compound affect its catalytic efficiency compared to CID 71234567?").
  • Test the question’s clarity using peer feedback .

Q. What are the key steps for designing a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Step 1 : Review published procedures for similar compounds and adapt reaction conditions (solvents, catalysts, temperature) to this compound’s stability .
  • Step 2 : Optimize purification methods (e.g., column chromatography vs. recrystallization) based on polarity and solubility data.
  • Step 3 : Document deviations rigorously (e.g., "Unexpected exothermic reaction at 60°C necessitated temperature control adjustments") .

Q. How to conduct a literature review that effectively contextualizes this compound within its chemical class?

  • Methodological Answer :

  • Use databases like SciFinder or Reaxys with search terms combining the compound’s IUPAC name, CID, and functional groups.
  • Organize findings into tables comparing properties (e.g., Melting Point, Solubility, Biological Targets) .
  • Highlight contradictions (e.g., "Conflicting reports on this compound’s inhibition of Enzyme X: Study A (2020) reports IC₅₀ = 5 μM, while Study B (2022) finds no activity at 50 μM") .

Advanced Methodological Considerations

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Approach 1 : Replicate experiments under standardized conditions (e.g., cell line, assay type, concentration range).
  • Approach 2 : Perform meta-analysis using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent used in assays, purity thresholds) causing discrepancies .
  • Example: "Divergent IC₅₀ values may stem from DMSO concentration differences affecting compound solubility; validate via parallel assays with controlled solvent levels" .

Q. What strategies optimize the computational modeling of this compound’s interaction with a target protein?

  • Methodological Answer :

  • Strategy 1 : Use molecular docking (AutoDock Vina) with flexible side chains to account for binding-site plasticity.
  • Strategy 2 : Validate predictions with experimental data (e.g., mutagenesis studies on key residues).
  • Troubleshooting : Adjust force fields (e.g., AMBER vs. CHARMM) if predicted binding energies conflict with experimental ΔG values .

Q. How to design a multidisciplinary study investigating this compound’s environmental impact?

  • Methodological Answer :

  • Phase 1 : Assess biodegradability using OECD Test Guideline 301F (aerobic conditions).
  • Phase 2 : Combine toxicity assays (e.g., Daphnia magna LC₅₀) with computational ecotoxicology models (ECOSAR).
  • Data Integration : Cross-reference results with physicochemical properties (log P, persistence in soil) to identify risk factors .

Data Analysis and Reporting

Q. How to address outliers in spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Verify instrument calibration and sample purity (e.g., ≥95% via HPLC).
  • Step 2 : Apply robust statistical methods (e.g., Grubbs’ test) to determine if outliers are statistically significant.
  • Step 3 : Report anomalies transparently (e.g., "Peak at 7.2 ppm in 10% of NMR spectra suggests trace impurity; excluded from final analysis") .

Q. What ethical guidelines apply when citing unpublished data on this compound?

  • Methodological Answer :

  • Obtain written permission from data owners and cite as "Personal Communication" with date and context (e.g., "Unpublished cytotoxicity data provided by Dr. X (2024) suggest...").
  • Adhere to journal-specific policies (e.g., Biochemistry (Moscow) requires explicit permissions for unpublished work) .

Tables for Comparative Analysis

PropertyThis compoundAnalog (CID 71234567)Reference
Molecular Weight356.4 g/mol348.2 g/mol
Log P (Predicted)2.83.1
Solubility (Water)12 mg/L8 mg/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.